Home > Products > Screening Compounds P30263 > 5-Fluorouracil tromethamine
5-Fluorouracil tromethamine - 78144-69-1

5-Fluorouracil tromethamine

Catalog Number: EVT-1554686
CAS Number: 78144-69-1
Molecular Formula: C8H14FN3O5
Molecular Weight: 251.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Fluorouracil tromethamine is a derivative of 5-fluorouracil, a widely used chemotherapeutic agent primarily employed in the treatment of various cancers, particularly gastrointestinal malignancies. The compound is classified as an antimetabolite, which interferes with DNA and RNA synthesis, ultimately leading to cancer cell death. Its mechanism of action involves the inhibition of thymidylate synthase, an enzyme critical for DNA replication, and the incorporation of its metabolites into RNA, disrupting normal cellular processes .

Source and Classification

5-Fluorouracil tromethamine is synthesized from 5-fluorouracil, a pyrimidine analog. The tromethamine component serves as a stabilizing agent to enhance the solubility and bioavailability of the drug. As an antineoplastic agent, it falls under the category of cytotoxic drugs used in chemotherapy regimens. Its classification is essential for understanding its pharmacological properties and therapeutic applications in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-fluorouracil tromethamine typically involves the reaction of 5-fluorouracil with tromethamine. The process can be detailed as follows:

  1. Reagents: 5-fluorouracil is combined with tromethamine in an aqueous medium.
  2. Conditions: The reaction is conducted under controlled temperature and pH to ensure optimal conditions for the formation of the tromethamine salt.
  3. Purification: The resulting compound is purified through crystallization or chromatography to obtain a high-purity product.

The synthesis can also incorporate techniques such as microwave-assisted synthesis or solvent-free methods to improve yield and reduce reaction times .

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-fluorouracil tromethamine can be represented as follows:

  • Molecular Formula: C10_{10}H13_{13}F1_{1}N2_{2}O4_{4}
  • Molecular Weight: Approximately 228.22 g/mol

The structure consists of a pyrimidine ring with a fluorine atom at the C-5 position, characteristic of 5-fluorouracil, combined with a tromethamine moiety that enhances solubility .

Chemical Reactions Analysis

Reactions and Technical Details

5-Fluorouracil tromethamine undergoes various chemical reactions that are crucial for its therapeutic efficacy:

  1. Hydrolysis: In aqueous environments, it can hydrolyze to release 5-fluorouracil, which then participates in metabolic pathways.
  2. Metabolic Activation: Once inside the cell, 5-fluorouracil is converted into active metabolites such as fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase .
  3. Incorporation into RNA: The active metabolites can also integrate into RNA, leading to further disruption of protein synthesis.

These reactions are essential for understanding how the drug exerts its anticancer effects.

Mechanism of Action

Process and Data

The mechanism of action for 5-fluorouracil tromethamine involves several key steps:

  1. Cellular Uptake: The compound enters cancer cells via uracil transport mechanisms.
  2. Metabolite Formation: Inside the cell, it is converted into active metabolites that inhibit thymidylate synthase (FdUMP) and incorporate into RNA (FUTP).
  3. Inhibition of DNA Synthesis: By disrupting the balance of deoxynucleotides and incorporating faulty nucleotides into DNA and RNA, it leads to apoptosis or programmed cell death.

This multifaceted mechanism highlights its effectiveness in targeting rapidly dividing cancer cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water due to the presence of tromethamine.
  • Stability: Stable under standard storage conditions but sensitive to light and moisture.

Relevant data indicate that the compound has a melting point around 233-235 °C, which is consistent with its structural properties .

Applications

Scientific Uses

5-Fluorouracil tromethamine is primarily used in oncology for:

  • Chemotherapy Regimens: It is utilized in treating various cancers including colorectal, breast, stomach, and pancreatic cancers.
  • Combination Therapy: Often administered alongside other chemotherapeutic agents to enhance efficacy.
  • Research Applications: Investigated for its potential in new formulations such as nanoparticles or cocrystals aimed at improving delivery systems and reducing side effects .
Introduction

Historical Development and Clinical Adoption of 5-Fluorouracil Derivatives

The discovery of 5-fluorouracil (5-FU) in 1957 by Dushinsky et al. marked a watershed in anticancer therapy, introducing the first fluorinated pyrimidine designed to disrupt DNA/RNA synthesis in rapidly dividing cancer cells [1] [3]. Early clinical use faced challenges due to 5-FU’s short plasma half-life (8–14 minutes) and schedule-dependent efficacy. By the 1960s, bolus administration dominated clinical practice despite suboptimal therapeutic outcomes. The 1975 Seifert trial catalyzed a paradigm shift by demonstrating doubled response rates with 5-day infusional 5-FU versus bolus dosing in colorectal cancer (30% vs. 7%, P = 0.001), establishing infusion as the gold standard for gastrointestinal malignancies [4].

The 1980s–1990s witnessed strategic innovations in prodrug and combination formulations:

  • Tegafur (FT), synthesized in 1967, served as the first oral prodrug, enabling metabolic conversion to 5-FU via hepatic cytochrome P450 enzymes [3].
  • UFT® (1976) combined tegafur with uracil in a 1:4 molar ratio, leveraging uracil’s inhibition of 5-FU degradation to enhance bioavailability [3].
  • S-1 (1991) introduced triple modulation: tegafur (prodrug), 5-chloro-2,4-dihydroxypyridine (CDHP, a dihydropyrimidine dehydrogenase inhibitor), and potassium oxonate (to reduce gastrointestinal toxicity). This formulation increased tumor-selective 5-FU exposure and gained approvals across seven cancer types by 2007 [3].

Table 1: Key Milestones in 5-FU Derivative Development

YearDevelopmentSignificance
1957Synthesis of 5-FUFirst fluoropyrimidine antimetabolite with broad-spectrum anticancer activity
1967Tegafur (FT) prodrugEnabled oral administration and prolonged 5-FU release
1976UFT® (tegafur + uracil)Uracil competitively inhibited 5-FU degradation, enhancing bioavailability
1991S-1 (FT + CDHP + oxonate)Dual modulation: increased 5-FU exposure while reducing GI toxicity
2000sNanoparticle formulationsAddressed solubility challenges and enabled tumor-targeted delivery

Concurrently, pharmacological insights revealed that continuous infusion optimized 5-FU’s time-dependent action. Protracted infusion (300 mg/m²/day for ≥10 weeks) elevated dose intensity fivefold over bolus regimens, improving response rates in metastatic colorectal cancer (38% vs. 7%) with distinct toxicity profiles [1] [4]. Meta-analyses of 1,219 patients confirmed superior tumor response (22% vs. 14%, P = 0.002) and survival for infusional schedules [4]. These advances underscored the criticality of pharmacokinetic modulation in 5-FU-based therapy.

Role of Tromethamine in Pharmaceutical Formulation Optimization

Tromethamine (tris(hydroxymethyl)aminomethane) is a versatile alkalizing agent integral to overcoming physicochemical barriers in 5-FU delivery. Its utility arises from three key properties:

  • pH buffering capacity (pKa = 8.1), which stabilizes 5-FU in alkaline conditions, preventing acid-catalyzed degradation [5].
  • Solubility enhancement via salt formation with ionizable drugs like 5-FU (log P = −0.89), increasing aqueous dissolution for parenteral and nanoparticle formulations.
  • Osmolarity reduction in injectables, minimizing vascular irritation during infusion.

In nanoparticle design, tromethamine’s role is exemplified in enteric-coated chitosan systems for colon-targeted 5-FU delivery. Chitosan nanoparticles (149–210 nm) crosslinked with glutaraldehyde require pH >7 for optimal drug loading. Tromethamine buffers the formulation microenvironment to pH 8.4, boosting 5-FU entrapment efficiency to 69.18%—a 44% increase over neutral conditions [2] [5]. This pH control ensures particle stability during transit through acidic gastric environments, with drug release peaking at colonic pH (82% release at pH 7.0 after 24 hours) [5] [10].

Table 2: Tromethamine-Enhanced Formulation Strategies for 5-FU

Formulation TypeRole of TromethamineOutcome
BSA NanoparticlespH optimization during desolvationEntrapment efficiency ↑ 65.15% at pH 8.4 [2]
Chitosan Enteric CoatingBuffering in crosslinking reactionColon-specific release: 82% at 24h [5] [10]
Transethosomal GelsStabilization of ethanol-phospholipid dispersionsSkin permeation ↑ 2.1-fold vs. conventional cream [7]

Furthermore, tromethamine augments transethosomal gel stability for topical 5-FU delivery. By maintaining pH 7.0–7.5, it prevents 5-FU degradation in hydroalcoholic matrices while enhancing vesicle elasticity through hydrogen bonding with phospholipids. This enables deeper stratum corneum penetration, achieving sustained drug release (62.53% over 8 hours) for actinic keratosis treatment [7]. Tromethamine’s multifunctional attributes thus bridge critical gaps in 5-FU’s developability profile, enabling precision delivery across administration routes.

Properties

CAS Number

78144-69-1

Product Name

5-Fluorouracil tromethamine

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;5-fluoro-1H-pyrimidine-2,4-dione

Molecular Formula

C8H14FN3O5

Molecular Weight

251.21 g/mol

InChI

InChI=1S/C4H3FN2O2.C4H11NO3/c5-2-1-6-4(9)7-3(2)8;5-4(1-6,2-7)3-8/h1H,(H2,6,7,8,9);6-8H,1-3,5H2

InChI Key

UTTUAALGDKCAGB-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)F.C(C(CO)(CO)N)O

Synonyms

5-fluorouracil tris salt
5-fluorouracil tromethamine
5-FUTRO

Canonical SMILES

C1=C(C(=O)NC(=O)N1)F.C(C(CO)(CO)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.